

Technical Monograph: 3-Formyl-5-phenoxypyridine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Phenoxypyridine-3-carbaldehyde
CAS No.: 936344-54-6
Cat. No.: B6322958

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Advanced Intermediate for Medicinal Chemistry & Ligand Design[1] Executive Summary

3-Formyl-5-phenoxypyridine (CAS: 936344-54-6), also known as **5-phenoxypyridine-3-carbaldehyde**, is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents and agrochemicals. Its structural uniqueness lies in the meta-substitution pattern relative to the pyridine nitrogen, providing a scaffold that allows for orthogonal functionalization.

Unlike 2- or 4-substituted pyridines, the 3,5-substitution pattern avoids the electronic deactivation often seen at the 2/4 positions, making this molecule a versatile electrophile for reductive aminations, Wittig reactions, and heterocycle formation. This guide details its physicochemical profile, safety protocols (MSDS), and validated synthetic pathways for researchers in drug discovery.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predicted properties based on structure-activity relationship (SAR) analogs.

Property	Value / Description
Chemical Name	5-Phenoxypyridine-3-carbaldehyde
CAS Number	936344-54-6
Molecular Formula	C ₁₂ H ₉ NO ₂
Molecular Weight	199.21 g/mol
Appearance	Viscous yellow oil or low-melting solid (Grade dependent)
Solubility	Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in water
Boiling Point (Pred.)	~360°C at 760 mmHg
Density (Pred.)	1.2 ± 0.1 g/cm ³
Acidity (pKa)	~3.5 (Pyridine nitrogen conjugate acid)
Storage Conditions	2-8°C, under inert atmosphere (Argon/Nitrogen)



Critical Note on Stability: As a pyridine aldehyde, this compound is susceptible to air oxidation (forming the corresponding carboxylic acid) and Cannizzaro disproportionation if stored improperly. Always store under an inert atmosphere.[1]

Safety Data Sheet (SDS) Synthesis

Hazard Classification (GHS): Based on the functional group profile (aldehyde + pyridine) and analog data (e.g., 3-pyridinecarboxaldehyde).

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[1][2][3]
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors.[4]
 - P280: Wear protective gloves/eye protection/face protection.[2][3][4]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3]
Remove contact lenses if present and easy to do.[2][3][4]

Handling & Storage Protocol

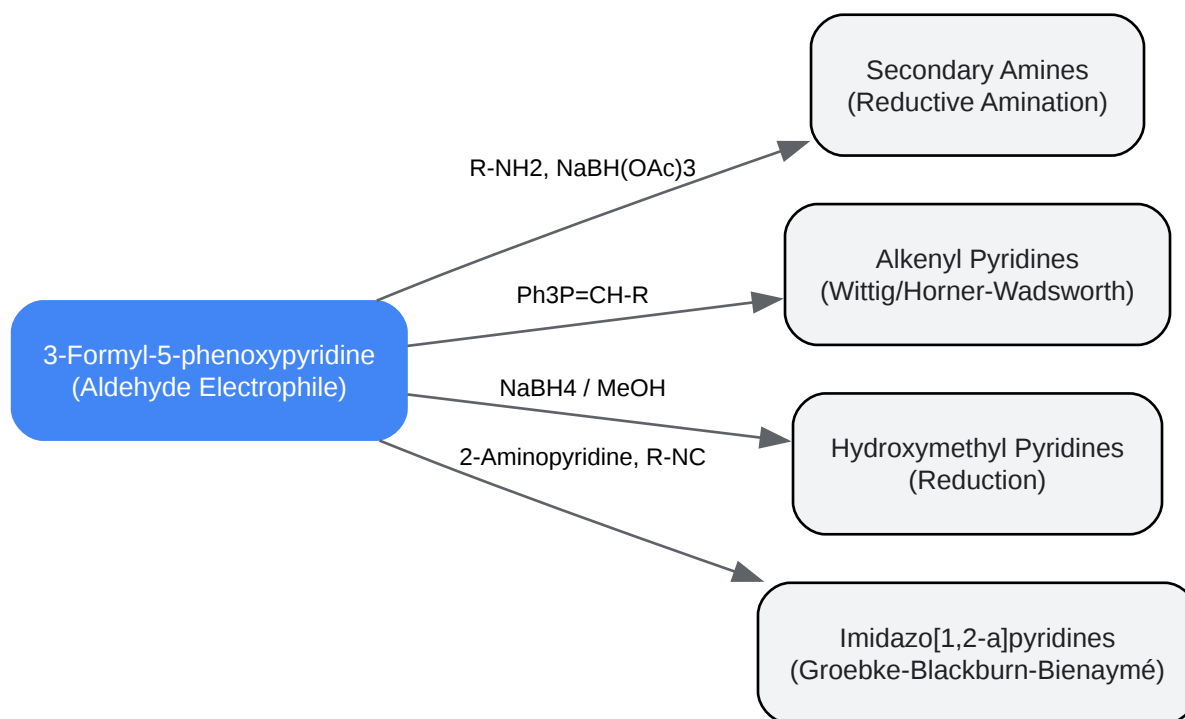
- Air Sensitivity: The aldehyde group is prone to autoxidation. Re-seal containers immediately after use and purge with argon.
- Cold Chain: Maintain storage at 2°C to 8°C to prevent degradation and color change (darkening indicates oxidation/polymerization).
- Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust. Neutralize surfaces with dilute bicarbonate solution.

Synthetic Utility & Reactivity[7][8][9][10]

The 3-formyl-5-phenoxy pyridine scaffold serves as a "linchpin" intermediate. The aldehyde function allows for chain extension, while the phenoxy group provides lipophilic bulk and π -stacking potential without the high reactivity of a halogen.

Reactivity Map

The following diagram illustrates the primary divergent pathways accessible from this intermediate.



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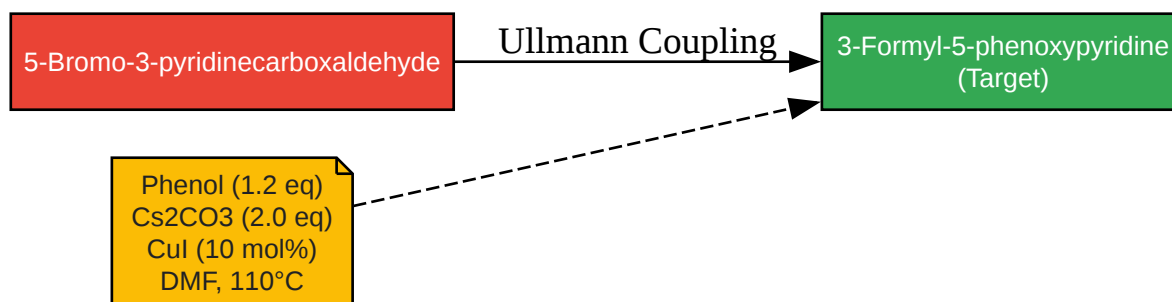
Figure 1: Divergent synthetic pathways. The aldehyde acts as a versatile handle for constructing diverse pharmacophores.

Experimental Protocol: Synthesis of 3-Formyl-5-phenoxy pyridine

While custom synthesis is often required, the most robust route utilizes 5-bromo-3-pyridinecarboxaldehyde via an Ullmann-type ether synthesis. This avoids the harsh conditions of lithiation on the aldehyde.

Reaction Scheme

Substrates: 5-Bromo-3-pyridinecarboxaldehyde + Phenol
Catalyst: CuI / Ligand (e.g., Dimethylglycine or Phenanthroline)
Base: CS_2CO_3 or K_3PO_4



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Figure 2: Recommended synthetic pathway using copper-catalyzed C-O coupling.

Step-by-Step Procedure

- Setup: Flame-dry a 50 mL Schlenk tube and equip with a magnetic stir bar. Cool under a stream of Argon.
- Charging: Add 5-bromo-3-pyridinecarboxaldehyde (1.0 equiv, e.g., 500 mg), Phenol (1.2 equiv), Cesium Carbonate (2.0 equiv), and Copper(I) Iodide (10 mol%).
- Ligand Addition: Add N,N-Dimethylglycine (20 mol%) as the promoting ligand.
- Solvent: Add anhydrous 1,4-Dioxane or DMF (5 mL). Seal the tube.
- Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting bromide is less polar than the product.
- Workup:
 - Cool to room temperature.
 - Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts.
 - Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
 - Dry over Na₂SO₄ and concentrate in vacuo.
- Purification: Purify via flash column chromatography (SiO₂).

- Gradient: 0% → 20% Ethyl Acetate in Hexanes.
- Note: The product may elute as a viscous oil that solidifies upon standing in the freezer.

Troubleshooting & Optimization

- Low Yield: If the aldehyde group undergoes side reactions (e.g., Cannizzaro) under basic conditions, consider protecting the aldehyde as an acetal (using ethylene glycol) prior to the coupling step, then deprotecting with dilute HCl.
- Oxidation: If the product turns dark brown/black, it has oxidized. Perform a quick filtration through a short silica plug to remove the carboxylic acid impurity.

References

- Chemical Identity & CAS: PubChem Compound Summary for CID 200510 (3-Phenoxy pyridine analogs) and CAS 936344-54-6.
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- Commercial Availability & Properties: ChemScene Product Data for **5-Phenoxy pyridine-3-carbaldehyde**.

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Sources

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